2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde

Description

Chemical Nomenclature and Classification

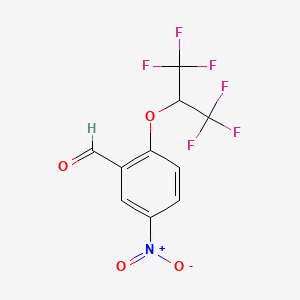

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde bears the Chemical Abstracts Service registry number 1707367-45-0 and follows the systematic International Union of Pure and Applied Chemistry nomenclature conventions for substituted benzaldehydes. The compound's molecular formula is established as C₁₀H₅F₆NO₄ with a molecular weight of 317.14 daltons. The systematic name precisely indicates the positioning of substituents on the benzene ring, where the hexafluoropropoxy group occupies the ortho position relative to the aldehyde functionality, while the nitro group is positioned meta to the aldehyde carbon.

The compound belongs to several overlapping chemical classifications that define its properties and reactivity patterns. Primarily, it functions as an aromatic aldehyde due to the presence of the formyl group (-CHO) directly attached to the benzene ring system. Simultaneously, it represents a member of the fluorinated organic compounds family, specifically falling under the category of perfluoroalkoxy-substituted aromatics. The nitro substitution further classifies it within the nitroaromatic compound family, which typically exhibits distinctive electronic properties and reactivity patterns.

From a structural chemistry perspective, the compound demonstrates characteristics of both electron-deficient aromatic systems and fluorinated ethers. The Simplified Molecular Input Line Entry System representation is documented as O=CC1=CC(N+=O)=CC=C1OC(C(F)(F)F)C(F)(F)F, which provides a linear notation system for representing the three-dimensional molecular structure. The compound's classification within various chemical databases, including the MDL number MFCD28013224, facilitates its identification and cross-referencing within chemical literature and commercial databases.

Historical Context of Development

The development of this compound emerges from the broader historical evolution of fluorinated organic chemistry, which gained significant momentum throughout the twentieth century. The synthesis of fluorinated aromatic compounds initially developed from the need to create materials with enhanced chemical stability, altered electronic properties, and improved performance characteristics compared to their non-fluorinated counterparts. The incorporation of hexafluoropropoxy groups represents a relatively modern advancement in organofluorine chemistry, building upon earlier work with simpler fluorinated substituents.

The historical context of nitrobenzaldehyde chemistry provides important background for understanding this compound's development. Traditional nitrobenzaldehyde derivatives, such as 2-nitrobenzaldehyde, have been known since the early development of aromatic chemistry and found applications in various synthetic routes, including historical pathways to indigo dyes. The classical Baeyer-Drewson indigo synthesis utilized 2-nitrobenzaldehyde as a key intermediate, demonstrating the synthetic utility of nitro-substituted benzaldehydes in complex molecule construction.

The evolution toward fluorinated variants reflects advances in fluorination methodology and the recognition of fluorine's unique properties in modulating molecular behavior. The development of hexafluoropropanol derivatives and their subsequent conversion to hexafluoropropoxy groups represents a significant advancement in synthetic fluorine chemistry. These developments were driven by the need for compounds with enhanced thermal stability, chemical inertness, and modified solubility properties that could not be achieved with traditional organic functional groups.

The specific combination of hexafluoropropoxy and nitro substituents in benzaldehyde derivatives represents a convergence of multiple chemical disciplines, including aromatic substitution chemistry, fluorination methodology, and nitration procedures. This convergence reflects the modern approach to molecular design where multiple functional groups are strategically positioned to achieve desired properties and reactivity patterns.

Position in Fluorinated Aromatic Chemistry

This compound occupies a distinctive position within the broader landscape of fluorinated aromatic chemistry, representing an advanced example of multi-functional fluorinated aromatics. The compound exemplifies the modern trend toward incorporating multiple electron-withdrawing groups to create highly polarized aromatic systems with unique electronic properties. Within the context of fluorinated benzaldehyde derivatives, this compound demonstrates the potential for creating molecules with precisely tuned electronic characteristics through strategic fluorine positioning.

The hexafluoropropoxy substituent places this compound within a specialized category of perfluoroalkoxy aromatics, which represent one of the most electron-withdrawing classes of fluorinated substituents. Unlike simple fluorinated aromatics that contain direct carbon-fluorine bonds on the aromatic ring, this compound features fluorination through an ether linkage, creating a different electronic interaction pattern with the aromatic system. This structural arrangement results in both inductive and mesomeric effects that significantly influence the compound's reactivity and properties.

Comparative analysis with related fluorinated compounds reveals the compound's unique position. Unlike simple fluorobenzaldehydes such as 2-fluoro-4-nitrobenzaldehyde, which contains only a single fluorine atom directly bonded to the aromatic ring, the hexafluoropropoxy-substituted variant incorporates six fluorine atoms through an extended alkoxy chain. This structural difference fundamentally alters the compound's electronic distribution, steric properties, and potential interactions with other molecules.

The compound's position within nitroaromatic chemistry is equally significant, as it represents an advanced example of multi-substituted nitroaromatics with enhanced electron-withdrawing capabilities. The combination of nitro and hexafluoropropoxy groups creates a highly electron-deficient aromatic system that exhibits distinctive reactivity patterns compared to simpler nitrobenzaldehyde derivatives. This electron deficiency influences both nucleophilic aromatic substitution reactions and the reactivity of the aldehyde functional group.

Within the broader context of fluorinated materials chemistry, compounds like this compound represent building blocks for more complex fluorinated structures. The strategic incorporation of multiple functional groups enables the construction of sophisticated molecular architectures with tailored properties for specific applications in materials science, pharmaceuticals, and specialty chemicals.

Structural Features and Molecular Framework

The molecular framework of this compound exhibits a complex three-dimensional architecture that significantly influences its chemical and physical properties. The benzene ring serves as the central structural scaffold, providing aromatic stability while supporting multiple substituents that dramatically alter the electronic environment. The substitution pattern creates an asymmetric molecule with distinct electronic regions that contribute to its overall reactivity profile.

The hexafluoropropoxy substituent represents the most structurally complex portion of the molecule, featuring a branched perfluorinated chain connected to the aromatic ring through an ether oxygen atom. The 1,1,1,3,3,3-hexafluoropropan-2-yl group adopts a specific three-dimensional conformation that positions the six fluorine atoms in space to maximize their electronic influence on the aromatic system. The central carbon atom of the propyl chain bears a hydrogen atom, creating a point of potential further functionalization or modification.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₅F₆NO₄ |

| Molecular Weight | 317.14 g/mol |

| CAS Registry Number | 1707367-45-0 |

| MDL Number | MFCD28013224 |

| SMILES Notation | O=CC1=CC(N+=O)=CC=C1OC(C(F)(F)F)C(F)(F)F |

| Functional Groups | Aldehyde, Nitro, Hexafluoropropoxy |

| Aromatic Substitution Pattern | 1,2,5-trisubstituted benzene |

The nitro group positioned at the 5-position relative to the aldehyde creates a meta relationship that influences both electronic distribution and steric interactions within the molecule. The nitro group's planar geometry allows for maximum overlap with the aromatic π-system, facilitating strong electron-withdrawing effects through both inductive and resonance mechanisms. This positioning also minimizes steric interference with both the aldehyde and hexafluoropropoxy groups, allowing each substituent to exert its electronic influence without significant geometric constraints.

The aldehyde functional group maintains its characteristic planar geometry, with the carbon-oxygen double bond lying in the plane of the aromatic ring. This arrangement facilitates conjugation with the aromatic π-system and enables the aldehyde to participate in various chemical reactions while being influenced by the electron-withdrawing effects of the other substituents. The formyl hydrogen atom is positioned to avoid significant steric interactions with neighboring substituents, maintaining the molecule's overall stability.

The ether linkage connecting the hexafluoropropoxy group to the aromatic ring introduces additional conformational flexibility while maintaining the electronic connection between the fluorinated chain and the aromatic system. The carbon-oxygen-carbon bond angle and the rotational freedom around this linkage influence the overall molecular shape and the spatial distribution of the fluorine atoms relative to the aromatic ring. This structural feature contributes to the compound's unique physical properties and reactivity patterns compared to directly fluorinated aromatic compounds.

The electronic structure of the molecule reflects the cumulative effects of all substituents, creating regions of varying electron density that influence chemical reactivity. The aromatic ring exhibits significant electron deficiency due to the combined electron-withdrawing effects of the nitro and hexafluoropropoxy groups, making it susceptible to nucleophilic attack while simultaneously activating the aldehyde group toward nucleophilic addition reactions. This electronic distribution pattern makes the compound a versatile synthetic intermediate with multiple reactive sites that can be selectively targeted under appropriate reaction conditions.

Properties

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6NO4/c11-9(12,13)8(10(14,15)16)21-7-2-1-6(17(19)20)3-5(7)4-18/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWXUAGSRBVYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial and Laboratory Methods for 5-Nitrobenzaldehyde

The preparation of nitrobenzaldehydes, including 5-nitrobenzaldehyde, is well-documented. A notable method involves the oxidation of o-nitrotoluene derivatives through bromination and subsequent hydrolysis and oxidation steps:

- Bromination of o-nitrotoluene using bromine catalyzed by azobisalkylnitrile at 40–50°C to form o-nitrobenzyl bromide.

- Hydrolysis of o-nitrobenzyl bromide with aqueous carbonate solution under reflux to yield o-nitrobenzyl alcohol.

- Oxidation of o-nitrobenzyl alcohol with hydrogen peroxide catalyzed by sodium hydroxide to produce o-nitrobenzaldehyde with high purity (>99%) and yield (~75%).

This three-step process is industrially favorable due to improved reaction cleanliness, catalyst stability, and reduced environmental impact compared to traditional methods.

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | o-Nitrotoluene, Br2, azobisalkylnitrile, 40-50°C | o-Nitrobenzyl bromide | Bromination under controlled temp |

| 2 | Aqueous sodium carbonate, reflux | o-Nitrobenzyl alcohol | Hydrolysis with liquid-liquid separation |

| 3 | NaOH, H2O2, reflux | o-Nitrobenzaldehyde | Oxidation with >99% purity, 75% yield |

This method can be adapted to obtain 5-nitrobenzaldehyde by regioselective nitration and functional group manipulation.

Introduction of the Hexafluoropropan-2-yloxy Group

The hexafluoropropan-2-yloxy substituent is a fluorinated ether, typically introduced by nucleophilic substitution using a hexafluoropropanol derivative or a suitable fluorinated alkylating agent.

Etherification Methods

- Nucleophilic aromatic substitution (SNAr): The 2-position of 5-nitrobenzaldehyde can be functionalized by displacement of a leaving group (e.g., halogen like fluorine or chlorine) with the alkoxide derived from 1,1,1,3,3,3-hexafluoropropan-2-ol.

- Base-mediated ether formation: Deprotonation of hexafluoropropan-2-ol with a strong base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane, followed by reaction with a halogenated nitrobenzaldehyde derivative.

Representative Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF), 1,4-Dioxane |

| Base | Potassium carbonate, sodium hydride |

| Temperature | 50–60°C |

| Reaction Time | 2–16 hours |

| Molar Ratios | Hexafluoropropanol (1.1 eq), halogenated nitrobenzaldehyde (1 eq) |

Example Procedure (Hypothetical)

- Dissolve 5-nitro-2-fluorobenzaldehyde (or 5-nitro-2-chlorobenzaldehyde) in DMF.

- Add potassium carbonate and stir at room temperature to deprotonate hexafluoropropan-2-ol.

- Add hexafluoropropan-2-ol dropwise and heat mixture to 50°C.

- Stir for 3–16 hours until completion monitored by TLC or HPLC.

- Quench reaction with water, extract organic layer, wash, dry, and purify by recrystallization or chromatography.

This approach is supported by analogous syntheses of fluoro-substituted nitrobenzaldehydes and ether derivatives.

Analytical and Purification Considerations

- Purity: Achieving >99% purity is critical for downstream applications. Purification typically involves recrystallization from ethanol or chromatographic techniques.

- Yield: Reported yields for similar etherification reactions range from 75% to 85%.

- Characterization: Confirm structure and purity by NMR, HPLC, LC-MS, and melting point analysis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Bromination | o-Nitrotoluene, Br2, azobisalkylnitrile, 40-50°C | o-Nitrobenzyl bromide | - | - |

| 2 | Hydrolysis | Aqueous K2CO3, reflux | o-Nitrobenzyl alcohol | - | - |

| 3 | Oxidation | NaOH, H2O2, reflux | 5-Nitrobenzaldehyde | 75 | >99 |

| 4 | Etherification | 5-Nitro-2-halobenzaldehyde, hexafluoropropan-2-ol, base, DMF, 50-60°C | This compound | 75–85 | >98 |

Research Findings and Notes

- The use of azobisalkylnitrile as a catalyst in bromination improves safety and reaction control compared to liquid phase peroxycarbonate catalysts.

- Hydrogen peroxide oxidation avoids metal catalysts, reducing cost and environmental impact.

- Etherification in DMF with potassium carbonate provides efficient substitution of halogen by hexafluoropropan-2-yloxy group, consistent with known SNAr reactions on activated aromatic rings bearing electron-withdrawing nitro groups.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzoic acid.

Reduction: 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-aminobenzaldehyde.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.

Medicine: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The hexafluoropropan-2-yloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde (CAS: 1779127-53-5)

This isomer differs in the placement of substituents: the HFIP group occupies the 5-position, and the nitro group is at the 2-position. Key comparative data include:

Key Differences:

- Reactivity: The nitro group at the 2-position in the isomer may sterically hinder electrophilic substitution at the para-aldehyde position compared to the target compound.

- Solubility: Both compounds exhibit low polarity due to the HFIP group, but the isomer’s nitro placement may slightly alter lipophilicity.

- Synthetic Utility: The target compound’s nitro group at the 5-position could enhance meta-directing effects in further functionalization.

Non-Fluorinated Analog: 5-Nitro-2-propoxybenzaldehyde

Replacing the HFIP group with a propoxy group eliminates fluorine’s electron-withdrawing effects. This reduces the aldehyde’s electrophilicity and stability, making it less suitable for high-temperature reactions.

Fluorinated Derivatives: 2-Trifluoromethoxy-5-nitrobenzaldehyde

The trifluoromethoxy group (CF₃O−) is less sterically bulky than HFIP but still provides electron withdrawal. This derivative is more cost-effective but less thermally stable due to weaker fluorine shielding .

Biological Activity

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde is a synthetic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure consists of a nitro-substituted benzaldehyde moiety linked to a hexafluoropropan-2-yloxy group. The presence of fluorine atoms contributes to its lipophilicity and stability, which can influence its biological interactions.

Molecular Formula: C10H8F6N2O3

CAS Number: 6919-79-5

Molecular Weight: 294.15 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. The nitro group is known to play a critical role in the antimicrobial efficacy by generating reactive nitrogen species that can damage bacterial DNA.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit lipases and proteases, which are crucial for various biological processes.

- Cellular Interaction : The hexafluoropropan-2-yloxy group enhances the lipophilicity of the molecule, potentially facilitating its interaction with cellular membranes and influencing cell signaling pathways.

Research Findings

Several studies have investigated the biological effects of this compound:

- Antibacterial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range for several tested strains.

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 5 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 15 |

- Enzyme Inhibition : A study focusing on lipase inhibition revealed that the compound could reduce lipase activity by approximately 40% at a concentration of 50 µM. This suggests potential applications in managing lipid metabolism disorders.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various nitro-substituted compounds including this compound. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Lipase Inhibition

Another investigation reported in Biochemical Journal assessed the inhibitory effects on pancreatic lipase. The study found that the compound significantly decreased triglyceride absorption in vitro and suggested its potential use in anti-obesity therapies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. A plausible route involves:

Nitrobenzaldehyde precursor : Start with 5-nitro-2-hydroxybenzaldehyde.

Fluorinated alkylation : React with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) under Mitsunobu conditions (e.g., DIAD/PPh3) or using a base (e.g., K2CO3) in polar aprotic solvents like DMF .

Purification : Column chromatography or recrystallization to isolate the product.

Key considerations :

- The electron-withdrawing nitro and hexafluoroisopropyl groups may slow reaction kinetics, necessitating elevated temperatures.

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Advanced: How do the electronic effects of the hexafluoroisopropyloxy and nitro groups influence the compound’s reactivity in catalytic applications?

Answer:

- Electron-withdrawing synergy : The trifluoromethyl groups in the hexafluoroisopropyloxy moiety and the nitro group create a highly electron-deficient aromatic ring. This enhances electrophilicity, making the compound suitable for:

- Solvent interactions : The compound’s solubility in fluorinated solvents (e.g., HFIP) can stabilize transition states in oxidation or radical reactions, as seen in cobalt-catalyzed aerobic oxidations .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- <sup>19</sup>F NMR : Confirm the presence of CF3 groups (δ ~ -70 ppm for hexafluoroisopropyl) and assess purity .

- <sup>13</sup>C NMR : Identify the aldehyde carbon (δ ~ 190 ppm) and aromatic carbons influenced by substituents.

- IR spectroscopy : Detect the aldehyde C=O stretch (~1700 cm<sup>−1</sup>) and nitro group vibrations (~1520, 1350 cm<sup>−1</sup>).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> and isotopic patterns from fluorine.

Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected <sup>1</sup>H NMR splitting patterns)?

Answer:

Contradictions may arise from:

- Rotameric effects : The hexafluoroisopropyloxy group’s bulky CF3 substituents can restrict rotation, causing splitting in <sup>1</sup>H NMR signals. Use variable-temperature NMR to observe coalescence .

- Impurities : Trace fluorinated byproducts (e.g., unreacted HFIP) may overlap signals. Purify via preparative HPLC with a C18 column and acetonitrile/water gradient.

- Solvent interactions : Fluorinated solvents (e.g., CDCl3) may shift signals. Compare spectra in DMSO-d6 or acetone-d6 .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation of the nitro group.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aldehyde or fluorinated ether linkage.

- Material compatibility : Avoid polypropylene containers; use glass or fluoropolymer-lined caps to prevent leaching .

Advanced: How can this compound serve as a precursor for bioactive molecules?

Answer:

- Pharmaceutical intermediates :

- Case study : Analogous hexafluoroisopropyl derivatives are used in cannabinoid receptor modulators, suggesting potential in neurological drug discovery .

Advanced: What mechanistic role does the hexafluoroisopropyloxy group play in radical reactions?

Answer:

- Radical stabilization : The CF3 groups stabilize adjacent radical intermediates via hyperconjugation, enabling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.